molecular formula C12H16BrNS B13300425 N-(4-bromo-3-methylphenyl)thian-3-amine

N-(4-bromo-3-methylphenyl)thian-3-amine

Cat. No.: B13300425
M. Wt: 286.23 g/mol
InChI Key: NOQJBAZSHPEYFS-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)thian-3-amine is an organic compound with the molecular formula C₁₂H₁₆BrNS. It is characterized by the presence of a bromine atom, a methyl group, and a thian-3-amine moiety attached to a phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)thian-3-amine typically involves the reaction of 4-bromo-3-methylaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-brominated thian-3-amine derivatives.

    Substitution: Hydroxyl or amino-substituted thian-3-amine derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)thian-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)thian-3-amine
  • N-(4-bromo-3-methylphenyl)thiolan-3-amine

Uniqueness

N-(4-bromo-3-methylphenyl)thian-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16BrNS/c1-9-7-10(4-5-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

NOQJBAZSHPEYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCCSC2)Br

Origin of Product

United States

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